molecular formula C10H10BrN B13606126 3-(4-Bromobenzylidene)azetidine

3-(4-Bromobenzylidene)azetidine

Cat. No.: B13606126
M. Wt: 224.10 g/mol
InChI Key: AXCXKLYWCHOJAC-UHFFFAOYSA-N
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Description

3-(4-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure The presence of a bromobenzylidene group attached to the azetidine ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.

Industrial Production Methods: While specific industrial production methods for 3-(4-Bromobenzylidene)azetidine are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromobenzylidene)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromobenzylidene group to other functional groups.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

3-(4-Bromobenzylidene)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzylidene)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of bonds, allowing the compound to participate in various chemical reactions. This reactivity is harnessed in applications such as drug development, where the compound can interact with biological targets to exert therapeutic effects .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-[(4-bromophenyl)methylidene]azetidine

InChI

InChI=1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2

InChI Key

AXCXKLYWCHOJAC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)CN1

Origin of Product

United States

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